2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
CAS No.:
Cat. No.: VC20512808
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O6 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3 |
| Standard InChI Key | VHHIWBWXESCBQH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 2-naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester reflects its substitution pattern:
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A naphthalene ring (bicyclic aromatic system) serves as the core structure.
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Carboxylic acid methyl ester at position 2.
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Hydroxyl group at position 4.
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Methoxy groups at positions 5 and 7.
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Phenylmethoxy (benzyloxy) group at position 6.
The molecular formula is C₂₂H₂₂O₇, with a molecular weight of 398.41 g/mol.
Stereoelectronic Features
The substituents influence electron distribution across the naphthalene system:
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Electron-donating groups (methoxy, phenylmethoxy) at positions 5, 6, and 7 enhance aromatic stability via resonance effects .
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The hydroxyl group at position 4 introduces hydrogen-bonding capability, impacting solubility and reactivity .
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The ester group at position 2 contributes to hydrophobicity and electrophilicity, facilitating nucleophilic acyl substitution reactions .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound likely involves multi-step functionalization of a naphthalene precursor. A plausible route, informed by analogous methodologies , includes:
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Base-Catalyzed Carboxylation:
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Methyl Esterification:
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Sequential Etherification:
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Protection of the hydroxyl group at position 4 as a methoxy or benzyloxy ether.
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Selective demethylation or deprotection to reintroduce the hydroxyl group after subsequent substitutions.
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Table 1: Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Target Functionalization |
|---|---|---|
| 1 | CCl₄, Cu, NaOH, β-cyclodextrin | Carboxylation at C6 |
| 2 | CH₃OH, H₂SO₄ | Methyl ester formation |
| 3 | (PhCH₂)₂O, BF₃·Et₂O | Phenylmethoxy introduction |
Challenges in Regioselectivity
The proximity of substituents (e.g., hydroxyl at C4 and methoxy at C5) creates steric hindrance, necessitating precise reaction control. Computational modeling or directing-group strategies may optimize selectivity .
Physicochemical Properties
Thermodynamic Data
Based on structurally similar naphthalene derivatives :
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Melting Point: Estimated 180–190°C (enhanced by hydrogen bonding from the hydroxyl group).
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Boiling Point: ~450°C (decomposition likely precedes boiling due to thermal instability).
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Solubility:
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Low in water (<0.1 mg/mL at 25°C).
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Moderate in polar aprotic solvents (e.g., DMSO, DMF).
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Table 2: Comparative Properties of Naphthalene Derivatives
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 398.41 | 3.2 | <0.1 |
| 2-Naphthoic Acid | 172.18 | 2.5 | 0.3 |
| Methyl 2-Naphthoate | 186.21 | 2.8 | 0.05 |
Spectroscopic Signatures
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IR Spectroscopy:
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Broad O-H stretch at 3200–3400 cm⁻¹ (hydroxyl).
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C=O stretch at 1720 cm⁻¹ (ester).
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¹H NMR:
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Aromatic protons: δ 6.8–8.2 ppm (multiplet, 7H).
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OCH₃ signals: δ 3.8–4.0 ppm (singlets).
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